N-(4-chlorophenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide
Description
The compound N-(4-chlorophenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide features a pyrrolo[2,3-c]pyridine core substituted at position 1 with a 2-fluorobenzyl group and at position 6 with an acetamide moiety linked to a 4-chlorophenyl group. The 7-oxo group introduces a ketone, which may influence hydrogen bonding and solubility.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[1-[(2-fluorophenyl)methyl]-7-oxopyrrolo[2,3-c]pyridin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN3O2/c23-17-5-7-18(8-6-17)25-20(28)14-27-12-10-15-9-11-26(21(15)22(27)29)13-16-3-1-2-4-19(16)24/h1-12H,13-14H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXGEUHCHMOQST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC3=C2C(=O)N(C=C3)CC(=O)NC4=CC=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and related analogs from the evidence:
Key Observations:
The 7-oxo group in the target compound may enhance hydrogen-bonding capacity compared to the thio group in 5.4 or the amine in 20o .
Substituent Effects :
- The 2-fluorobenzyl group in the target compound introduces steric and electronic effects distinct from the 4-fluorophenyl in 4f or the naphthyl in 20o. Fluorine at the ortho position may reduce rotational freedom compared to para-substituted analogs .
- The 4-chlorophenylacetamide moiety in the target compound shares similarities with 5.4 and 4f but lacks the thio or pyrazole linkages, likely altering solubility and metabolic stability .
Physicochemical Data :
Spectroscopic and Analytical Comparisons
1H NMR :
Elemental Analysis :
- Close agreement between calculated and found values (e.g., 5.6: C 45.29 vs. 45.36; S 9.30 vs. 9.32) confirms purity in analogs, a critical factor for pharmacological evaluation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
